Regioisomeric Differentiation: 4- vs 3-Piperidinyl Ether
The 4-piperidinyl ether (target compound) and its 3-piperidinyl constitutional isomer share identical molecular formulas and molecular weights but are distinguishable by unique SMILES strings, InChI keys, and CAS numbers that encode the different piperidine attachment points. The target compound (free base) has CAS 946726-42-7 and SMILES Clc1ncccc1OC1CCNCC1, while the 3-piperidinyl isomer has CAS 1057282-74-2 (free base) and SMILES ClC1=NC=CC=C1OC2CCCNC2 . This positional difference alters the spatial orientation of the secondary amine, which directly affects the regiochemistry of subsequent N-functionalization (e.g., amide coupling, reductive amination) and the geometry of the molecule when docked into biological targets. Procurement of the wrong isomer leads to divergent downstream products that cannot be corrected by simple purification, representing an irreversible synthetic branching point .
| Evidence Dimension | Molecular identity (SMILES, InChI Key, CAS) and piperidine attachment point |
|---|---|
| Target Compound Data | CAS 946726-42-7 (free base); CAS 1185298-55-8 (HCl). SMILES: Clc1ncccc1OC1CCNCC1. Piperidine attached at 4-position via ether oxygen. |
| Comparator Or Baseline | 2-Chloro-3-pyridinyl 3-piperidinyl ether: CAS 1057282-74-2 (free base); CAS 1185304-28-2 (HCl). SMILES: ClC1=NC=CC=C1OC2CCCNC2. Piperidine attached at 3-position. |
| Quantified Difference | Distinct CAS numbers, SMILES strings, and InChI keys; identical molecular formula (C₁₀H₁₃ClN₂O) and molecular weight (212.67 free base; 249.14 HCl salt) but non-interchangeable stereoelectronic properties. |
| Conditions | Structural identity verification via NMR, LC-MS, and CAS database cross-referencing at the point of procurement. |
Why This Matters
Regioisomer identity determines the trajectory of all downstream chemistry; ordering the 3-piperidinyl isomer in error yields a product that cannot serve as a synthetic surrogate for the 4-piperidinyl target compound.
